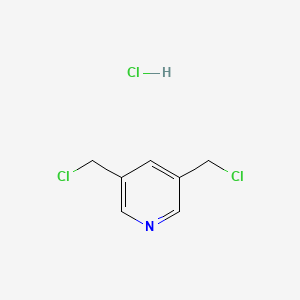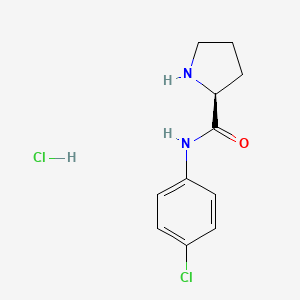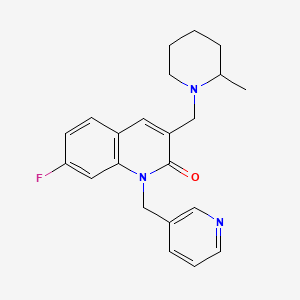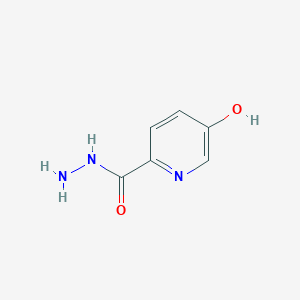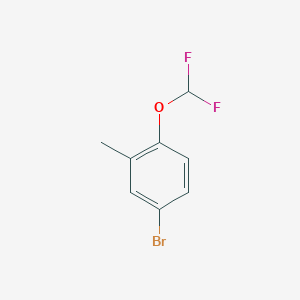![molecular formula C13H13NO2Si B1439458 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione CAS No. 1192263-95-8](/img/structure/B1439458.png)
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione
Overview
Description
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione is a chemical compound with the molecular formula C13H13NO2Si . It has a molecular weight of 243.34 . This compound is used in proteomics research .
Synthesis Analysis
The synthesis of compounds similar to 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione involves reactions like the Sonogashira coupling reaction . For instance, 4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis
The InChI code for 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione is 1S/C13H13NO2Si/c1-17(2,3)8-7-9-5-4-6-10-11(9)12(15)13(16)14-10/h4-6H,1-3H3,(H,14,15,16) .Chemical Reactions Analysis
While specific chemical reactions involving 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione are not mentioned in the search results, compounds with similar structures like ethynyltrimethylsilane have been used in reactions such as microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .Physical And Chemical Properties Analysis
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione has a melting point of 196 - 197 degrees Celsius .Scientific Research Applications
Synthesis of Substituted Pyrrolo[3,4‐a]carbazoles
Research has shown the utility of "4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione" in the synthesis of substituted pyrrolo[3,4-a]carbazoles. These compounds were generated through cycloaddition reactions with substituted maleimides. The process yielded derivatives with succinimide moieties, highlighting the versatility of the compound in synthesizing complex organic structures with potential pharmaceutical applications (Bleile, Wagner, & Otto, 2005).
Divergent Synthesis Approach
Another study focused on the compound's role in a divergent synthesis approach to create polysubstituted indoles and quinolines from 2-ethynylanilines. By modifying the terminal substituent group on the ethynylaniline, researchers could switch between intramolecular cyclization and intermolecular dimerization pathways, highlighting the compound's flexibility in synthetic organic chemistry (Sakai et al., 2008).
Antibacterial Agents Synthesis
A notable application of this compound is in the synthesis of 1H-Indole-2,3-Dione-3-Thiosemicarbazone Ribonucleosides as potential antibacterial agents. Through a catalyzed coupling reaction, a series of ribonucleosides were synthesized, demonstrating slight inhibitory activity against selected bacterial strains, indicating its potential as a precursor for developing new antibacterial compounds (Kassab et al., 2010).
Organic Electronics Application
Moreover, the synthesis of 4,4'-Spiro-bis[cyclopenta[2,1-b;3,4-b']dithiophene] derivatives from a precursor structurally related to "4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione" showcases its utility in creating building blocks for organic electronics. This research underscores the compound's role in advancing materials science, particularly in the development of components for polymer solar cells (Liu et al., 2022).
Safety and Hazards
properties
IUPAC Name |
4-(2-trimethylsilylethynyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2Si/c1-17(2,3)8-7-9-5-4-6-10-11(9)12(15)13(16)14-10/h4-6H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWXRUVMUGSXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




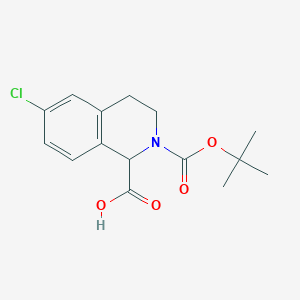
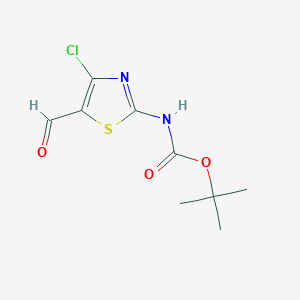
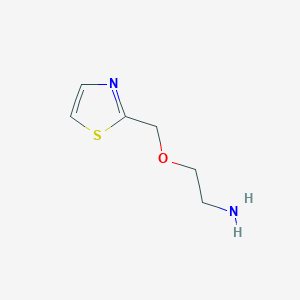
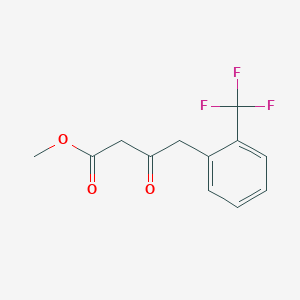
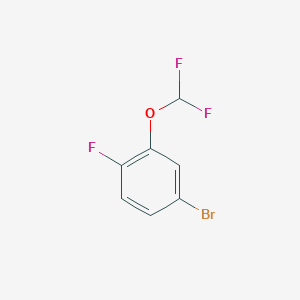
![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)
